Pentaerythritol triacrylate
Overview
Description
Pentaerythritol triacrylate is a multifunctional monomer widely used in various industrial applications. It is known for its high degree of acrylic unsaturation, which makes it an excellent candidate for UV-curable coatings, inks, and other polymer systems. The compound is characterized by its chemical formula C14H18O7 and a molecular weight of 298.29 g/mol .
Preparation Methods
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst and a polymerization inhibitor to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature range (70-115°C) and maintaining these conditions for several hours to ensure complete esterification . The product is then purified through distillation and washing to remove any impurities .
Chemical Reactions Analysis
Pentaerythritol triacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:
Polymerization: The compound can undergo free-radical polymerization, often initiated by UV light or heat, to form cross-linked polymer networks.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of various polymeric structures.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and acrylic acid.
Scientific Research Applications
Pentaerythritol triacrylate has a wide range of applications in scientific research and industry:
UV-Curable Coatings and Inks: It is extensively used in the formulation of UV-curable coatings and inks due to its ability to form highly cross-linked networks upon exposure to UV light.
Biomedical Applications: The compound is used in the development of drug delivery systems and dental polymers, where its biocompatibility and mechanical properties are advantageous.
Polymer Synthesis: This compound is employed in the synthesis of various polymers, including hydrogels and copolymers, which are used in a range of applications from adhesives to optical materials.
Mechanism of Action
The primary mechanism by which pentaerythritol triacrylate exerts its effects is through the formation of cross-linked polymer networks. The acrylate groups in the compound undergo free-radical polymerization, leading to the creation of a three-dimensional network that imparts mechanical strength and chemical resistance to the resulting material . This process is often initiated by UV light or heat, which generates free radicals that propagate the polymerization reaction .
Comparison with Similar Compounds
Pentaerythritol triacrylate is part of a family of acrylates used in polymer chemistry. Similar compounds include:
Trimethylolpropane triacrylate: Another multifunctional acrylate used in UV-curable systems, known for its high reactivity and ability to form tough, durable films.
1,6-Hexanediol diacrylate: A diacrylate monomer used in similar applications, but with lower functionality compared to this compound.
Pentaerythritol tetraacrylate: A tetrafunctional acrylate that offers even higher cross-link density and is used in applications requiring extreme durability.
This compound stands out due to its balance of functionality and ease of handling, making it a versatile choice for a wide range of applications.
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWZTWDBSEWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27775-58-2 | |
Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025842 | |
Record name | Pentaerythritol triacrylate | |
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Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20856 | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Pentaerythritol triacrylate | |
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URL | https://haz-map.com/Agents/1246 | |
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Boiling Point |
401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20856 | |
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CAS No. |
3524-68-3 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaerythritol triacrylate | |
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Record name | Pentaerythrityl triacrylate | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Pentaerythritol triacrylate | |
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Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
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Record name | PENTAERYTHRITYL TRIACRYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJJ1161ULF | |
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Retrosynthesis Analysis
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